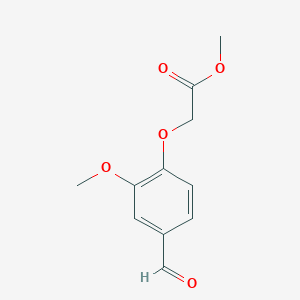

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Description

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (CAS: 79317-30-9) is a phenolic ester derivative characterized by a formyl group at the 4-position and a methoxy group at the 2-position on the aromatic ring, linked to a methyl acetate moiety. It serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and lignin model polymers . Its applications span medicinal chemistry (e.g., as a precursor for kinase inhibitors and antimicrobial agents ) and biochemical studies (e.g., as a fungal metabolite model ).

Properties

IUPAC Name |

methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLWXYZXSFHFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358244 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79317-30-9 | |

| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common method for preparing methyl 2-(4-formyl-2-methoxyphenoxy)acetate involves the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and conducted under reflux conditions.

Reaction Conditions

- Solvent : Organic solvents like toluene or dichloromethane are used to enhance solubility and reaction efficiency.

- Catalyst : Acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are commonly employed.

- Temperature : The reaction is carried out under reflux, typically at temperatures ranging from 60–80°C.

- Duration : Reaction times vary but are generally between 4–8 hours to ensure complete conversion.

Procedure

- Dissolve 2-(4-formyl-2-methoxyphenoxy)acetic acid in the chosen solvent.

- Add methanol and the acid catalyst.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and neutralize excess acid with sodium bicarbonate.

- Extract the product using an organic solvent (e.g., ethyl acetate).

- Purify the compound by recrystallization or column chromatography.

Yield and Purity

This method typically yields high-purity this compound with yields ranging from 75–90%, depending on reaction conditions.

Synthesis Using Vanillin as a Precursor

Reaction Overview

Vanillin serves as a precursor due to its abundant availability and reactivity. The synthesis involves converting vanillin into 2-(4-formyl-2-methoxyphenoxy)acetic acid, followed by esterification with methanol.

Steps

-

- Vanillin undergoes hydroxylation and carboxylation to form 2-(4-formyl-2-methoxyphenoxy)acetic acid.

- This step may involve reagents like chloroacetic acid and base catalysts (e.g., sodium hydroxide).

-

- The resulting acid is esterified with methanol under acidic conditions, as described in Method 1.

Advantages

Using vanillin reduces costs and simplifies access to raw materials, making this method suitable for large-scale synthesis.

Industrial Continuous Flow Synthesis

Reaction Overview

In industrial settings, continuous flow processes are employed to enhance production efficiency and control over reaction parameters.

Key Features

- Precise control over temperature, pressure, and reagent flow rates ensures consistent yields and high purity.

- Continuous flow reactors allow for faster reaction times compared to batch processes.

Applications

This method is particularly useful for large-scale production where efficiency and reproducibility are critical.

Data Table: Reaction Parameters Comparison

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|---|---|

| Esterification | Methanol, Acetic Acid | Sulfuric Acid | 60–80 | 75–90 | 4–8 |

| Vanillin-Based Synthesis | Vanillin, Chloroacetic Acid | Sodium Hydroxide | Variable | ~80 | Multi-step |

| Industrial Continuous Flow | Methanol, Acetic Acid | Sulfuric Acid | Precisely Controlled | >90 | Shorter |

Notes on Optimization

- Using higher purity solvents reduces side reactions.

- Employing milder catalysts can improve environmental sustainability.

- Continuous flow methods offer scalability but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-formyl-2-meth

Biological Activity

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, including antimicrobial properties, interactions with biological macromolecules, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methoxy group and a formyl group attached to a phenoxy ring, which contribute to its unique chemical properties and biological activities. The presence of these functional groups enhances the compound's interaction with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The methoxy and formyl groups likely play crucial roles in modulating the compound's bioactivity by influencing its binding affinity to microbial targets .

The mechanism of action involves the compound's ability to interact with specific proteins or enzymes within microbial cells. Preliminary studies suggest that this compound may inhibit certain enzymatic activities, which is essential for understanding its role as an antimicrobial agent. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that impair microbial viability.

Case Studies and Research Findings

- Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives of this compound. Results demonstrated significant inhibition against pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound binds effectively to specific targets, potentially inhibiting their activity. This property is crucial for developing new therapeutic agents aimed at bacterial infections .

- Comparative Analysis : When compared to structurally similar compounds, this compound showed superior bioactivity, likely due to its unique combination of functional groups. The following table summarizes the comparison with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | Similar phenoxy structure but with an ethyl group | Different ester functionality affects reactivity |

| Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate | Contains a nitro group enhancing potential bioactivity | Nitro substitution may alter pharmacological effects |

| 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate | Lacks methyl ester functionality | Different solubility and reactivity profile |

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, typically involving the reaction of vanillin with methyl bromoacetate in the presence of a base like potassium carbonate. This process allows for further functionalization, which can enhance its biological activity and applicability in drug development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 2-(4-formyl-2-methoxyphenoxy)acetate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that the presence of methoxy and formyl groups may enhance its interaction with biological targets .

Case Study: Antimicrobial Testing

- Objective : Evaluate the antimicrobial efficacy against common pathogens.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound in antimicrobial drug development.

Drug Discovery

This compound serves as a precursor in synthesizing novel therapeutic agents. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological profiles.

Case Study: Synthesis of Derivatives

- Objective : Develop derivatives for enhanced bioactivity.

- Method : Various substituents were introduced through electrophilic aromatic substitution.

- Results : Several derivatives showed improved activity in preliminary biological assays, highlighting the compound's versatility in drug design .

Interaction Studies

Preliminary investigations into how this compound interacts with biological macromolecules have revealed promising insights. It appears to bind effectively to certain proteins or enzymes, potentially inhibiting their activity. Understanding these interactions is crucial for elucidating its mechanism of action as an antimicrobial agent.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | Similar phenoxy structure but with an ethyl group | Different ester functionality affects reactivity |

| Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate | Contains a nitro group | Nitro substitution may alter pharmacological effects |

| 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate | Lacks methyl ester functionality | Different solubility and reactivity profile |

This table emphasizes how this compound stands out due to its specific combination of functional groups, influencing both its chemical behavior and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxyacetic Acid Esters

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate belongs to a broader class of phenoxyacetic acid esters. Key structural analogs include:

Key Observations :

- The ester group (methyl, ethyl, octyl) primarily influences physical properties like solubility and melting point. For example, octyl derivatives exhibit higher hydrophobicity, making them suitable for lignin polymer studies .

- The methoxy group at the 2-position stabilizes the aromatic ring via electron donation, while the formyl group enhances electrophilicity, facilitating condensation reactions (e.g., Knoevenagel) .

Functional Group Modifications and Bioactivity

Antioxidant Activity in Triazole Derivatives

Ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate, derived from the parent ester, demonstrated the highest antioxidant activity (EC50 = 75.5 μg/mL) among synthesized triazoles. This highlights the role of the formyl-methoxy motif in enhancing radical scavenging capacity .

Antimicrobial Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid showed moderate antimicrobial activity against S. aureus and E. coli. The formyl group’s presence is critical for binding to bacterial DNA gyrase .

Physicochemical Properties

NMR Spectral Features

- 1H NMR : The formyl proton resonates at δ 9.85–9.86, while the methoxy group appears at δ 3.94–3.94. Ethyl esters show additional peaks for the -CH2CH3 group (δ 1.19–1.38) .

- 13C NMR : The formyl carbon is observed at δ 190.96–190.97, and the ester carbonyl at δ 168.24–168.27 .

Melting Points and Solubility

- This compound derivatives (e.g., compound 5j ) exhibit lower melting points (79–82°C) compared to non-formyl analogs (e.g., 5i: 165–176°C), likely due to reduced crystallinity from the formyl group .

- Longer ester chains (e.g., octyl) improve solubility in non-polar solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions. For example, intermediates like 4-formyl-2-methoxyphenol are esterified using methyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone). Protecting groups (e.g., dimethyl acetal for the formyl moiety) are critical to prevent side reactions during synthesis .

- Optimization : Catalysts like p-toluenesulfonic acid enhance reaction efficiency, while purification steps (e.g., recrystallization or column chromatography) ensure high purity. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester and formyl groups (e.g., formyl proton at δ ~10 ppm, methoxy singlet at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (MW: 238.21 g/mol) and fragmentation patterns (e.g., loss of CO or CH₃O groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. How does this compound function in lignin degradation studies, and what mechanistic insights exist?

- Application : The compound serves as a non-phenolic lignin model to study oxidative degradation. Mn(III)-oxalate complexes cleave its β-O-4 ether bonds, mimicking lignin breakdown by fungal peroxidases .

- Mechanism : Mn(III) generates radicals that attack the ether linkage, producing aldehydes (e.g., vanillin derivatives) and acetic acid fragments. HPLC and GC-MS identify degradation products, with kinetic studies revealing pH-dependent reaction rates .

Q. What contradictions exist in experimental data for this compound’s reactivity, and how can they be resolved?

- Data Conflicts : Discrepancies in decomposition rates (e.g., variable half-lives under identical Mn(III) conditions) may arise from competing pathways (e.g., radical recombination vs. bond cleavage).

- Resolution : Controlled experiments with isotopic labeling (e.g., ¹⁸O-tracing) and DFT calculations clarify dominant pathways. Reproducibility requires strict control of Mn(III) concentration and dissolved oxygen levels .

Q. How can computational models predict the compound’s behavior in novel reaction environments?

- Methods :

- DFT Calculations : Simulate transition states for bond cleavage (e.g., B3LYP/6-31G* basis set). Predict activation energies for β-O-4 ether scission (~25–30 kcal/mol) .

- MD Simulations : Model solvation effects (e.g., in DMSO/water mixtures) to optimize reaction media. Correlate polarity with radical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.